3-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine is a compound belonging to the class of pyrrolo[2,3-b]pyridine derivatives. These compounds have garnered attention due to their potential therapeutic applications, particularly as inhibitors of various kinases involved in cancer and other diseases. The compound's structure includes a chloro group and a methoxy group, which contribute to its biological activity and chemical properties.
The compound can be synthesized through various chemical methods, as detailed in several patents and scientific studies. Notably, it has been explored for its inhibitory effects on fibroblast growth factor receptors (FGFR) and other kinase targets, indicating its significance in medicinal chemistry .
3-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It falls under the broader category of pyridine derivatives, which are known for their diverse biological activities.
The synthesis of 3-chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. Common methods include:
For example, one synthetic route involves the reaction of 5-methoxy-1H-pyrrolo[2,3-b]pyridine with thionyl chloride to introduce the chloro substituent at the 3-position . This method can yield the desired compound with good efficiency and purity.
The molecular structure of 3-chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine features:
The molecular formula can be represented as C₈H₈ClN₃O.
Key structural data includes:
3-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions:
For instance, when treated with an amine under suitable conditions, it can yield substituted pyrrolopyridine derivatives that may exhibit enhanced biological activity .
The mechanism of action for 3-chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine primarily involves its interaction with specific kinase targets. Upon binding to these kinases, it inhibits their activity, which is crucial in cellular signaling pathways related to proliferation and survival.
Research indicates that such compounds can effectively inhibit fibroblast growth factor receptors with IC50 values often in the low micromolar range . This inhibition disrupts downstream signaling pathways associated with tumor growth and metastasis.
Relevant data from studies indicate that the compound maintains structural integrity across various conditions but should be handled with care due to its reactive nature .
3-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine is primarily investigated for its potential applications in:
Pyrrolo[2,3-b]pyridine (7-azaindole) represents a privileged scaffold in drug discovery due to its bioisosteric relationship with purine nucleobases. This nitrogen-rich bicyclic system enables precise molecular interactions with biological targets, particularly kinases and proteases. The strategic incorporation of substituents like chlorine and methoxy groups at specific positions—exemplified by 3-chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS 1190317-59-9)—enhances target affinity and modulates physicochemical properties. Key attributes include:
Table 1: Key Azaindole Isomers in Bioactive Compounds
Isomer | Systematic Name | Therapeutic Target | Role of Substituents |
---|---|---|---|
Pyrrolo[2,3-b]pyridine | 7-Azaindole | BRAF, TNIK, HNE | Chloro: Halogen bonding, metabolic stability |
Pyrrolo[2,3-c]pyridine | 4-Azaindole | Undisclosed | Methoxy: Solubility modulation |
Pyrrolo[3,2-b]pyridine | 5-Azaindole | Kinase inhibitors | Chloro: Steric blocking |
The pyrrolo[2,3-b]pyridine isomer demonstrates superior kinase binding due to its complementary topology to ATP pockets. The 3-chloro-5-methoxy substitution pattern enables:
Notably, BRAF inhibitors incorporating this scaffold (e.g., compounds 34a-g) showed IC50 values <50 nM against V600EBRAF kinase due to chloro-methoxy synergy [2].
The 3-chloro-5-methoxy motif demonstrates sophisticated structure-activity relationships:
Table 2: Impact of Substituents on Biological Activity
Position | Substituent | Target | Activity Change | Molecular Basis | |
---|---|---|---|---|---|
C3 | Cl | V600EBRAF | IC50 ↓ 78% | Halogen bond with hinge region C=O | |
C5 | OCH3 | TNIK | Ki ↓ 45% | Hydrogen bond with catalytic lysine | |
C5 | Br | HNE | IC50 ↑ 3x vs OCH3 | Steric clash in S1' pocket | [7] |
C4 | CH3 | Undisclosed | ↓ Solubility | Increased crystallinity | [3] |
The evolution of pyrrolo[2,3-b]pyridine therapeutics reveals strategic molecular optimization:
Table 3: Evolution of Pyrrolopyridine-Based Therapeutics
Era | Representative Compound | Innovation | Therapeutic Application | |
---|---|---|---|---|
2000-2010 | Sorafenib | Diarylurea kinase inhibition | Renal cell carcinoma | |
2010-2015 | Vemurafenib | 7-Azaindole scaffold for BRAFV600E | Melanoma | |
2015-2020 | Dabrafenib analogs | 3-Substituted azaindoles | BRAF-resistant melanoma | |
2020-present | 3-Cl-5-OCH3 derivatives | Halogen-methoxy synergy | Broad-spectrum anticancer agents | [2] |
Synthetic advancements enabled this progression, particularly:
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2